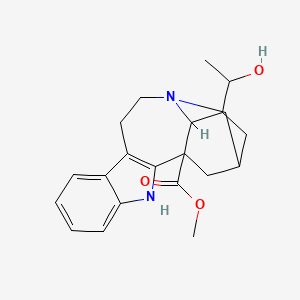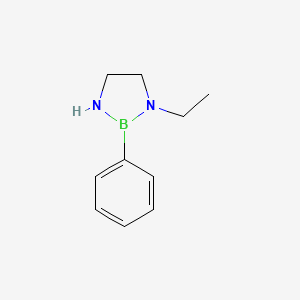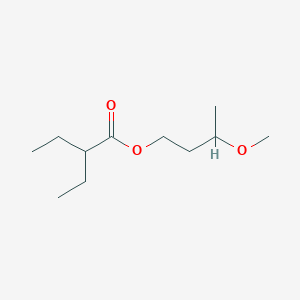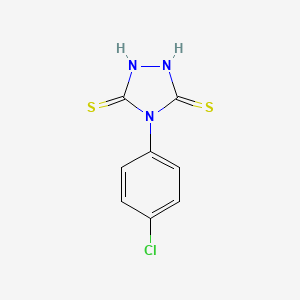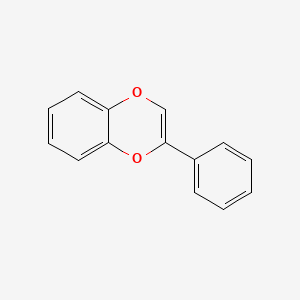
2-Chloro-1,3,2-dioxaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3,2-dioxaphosphinane is an organophosphorus compound with the molecular formula C3H6ClO2P It is a cyclic phosphonate ester, characterized by a six-membered ring containing phosphorus, oxygen, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1,3,2-dioxaphosphinane can be synthesized through the reaction of ethylene glycol with phosphorus trichloride in an organic solvent system. The reaction typically involves the following steps :
Preparation of 2-chloro-1,3,2-dioxaphospholane: Ethylene glycol reacts with phosphorus trichloride in an organic solvent to form 2-chloro-1,3,2-dioxaphospholane.
Oxidation to this compound: The 2-chloro-1,3,2-dioxaphospholane is then subjected to an oxidizing reaction using dried ozone in an organic solvent. The organic solvent is removed, and the product is collected by vacuum rectification.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-1,3,2-dioxaphospholane 2-oxide.
Substitution: It can react with phenyl Grignard reagents to form phenyl-substituted products.
Common Reagents and Conditions
Oxidizing Agents: Dried ozone is commonly used for the oxidation of this compound.
Grignard Reagents: Phenyl Grignard reagents are used for substitution reactions.
Major Products Formed
2-Chloro-1,3,2-dioxaphospholane 2-oxide: Formed through oxidation reactions.
Phenyl-substituted Products: Formed through substitution reactions with phenyl Grignard reagents.
Aplicaciones Científicas De Investigación
2-Chloro-1,3,2-dioxaphosphinane has several applications in scientific research, including:
Chemistry: Used as a reagent in esterification reactions for cyclic phosphate synthesis.
Biology: Involved in the synthesis of biologically active phospholipids and nucleolipids.
Medicine: Utilized in the development of analogs of miltefosine, a drug used to treat leishmaniasis.
Industry: Employed in the synthesis of UV-polymerizable lipids and block copolymers.
Mecanismo De Acción
The mechanism of action of 2-chloro-1,3,2-dioxaphosphinane involves its reactivity with various nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in esterification and substitution reactions, where the compound forms stable products with nucleophiles such as alcohols and phenyl Grignard reagents .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,3,2-dioxaphospholane: A closely related compound with similar reactivity but different structural properties.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another similar compound used in the synthesis of cyclic phosphates.
Uniqueness
2-Chloro-1,3,2-dioxaphosphinane is unique due to its six-membered ring structure, which imparts distinct chemical properties compared to its five-membered ring analogs. Its reactivity with nucleophiles and ability to form stable cyclic phosphates make it valuable in various synthetic applications .
Propiedades
IUPAC Name |
2-chloro-1,3,2-dioxaphosphinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClO2P/c4-7-5-2-1-3-6-7/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNXYKVYICSTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(OC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503756 |
Source


|
| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-89-6 |
Source


|
| Record name | 2-Chloro-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
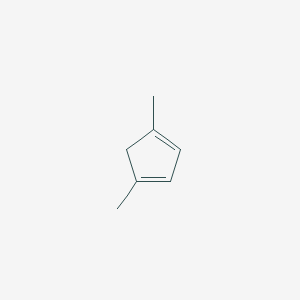
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)

